N-(4-Methyl-1,3-oxazol-2-yl)-N-(prop-2-en-1-yl)benzamide
Description
Properties
CAS No. |
57068-14-1 |
|---|---|
Molecular Formula |
C14H14N2O2 |
Molecular Weight |
242.27 g/mol |
IUPAC Name |
N-(4-methyl-1,3-oxazol-2-yl)-N-prop-2-enylbenzamide |
InChI |
InChI=1S/C14H14N2O2/c1-3-9-16(14-15-11(2)10-18-14)13(17)12-7-5-4-6-8-12/h3-8,10H,1,9H2,2H3 |
InChI Key |
ZEQOLFXDBOYJFX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=COC(=N1)N(CC=C)C(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Allyl-N-(4-methyloxazol-2-yl)benzamide typically involves the condensation of benzoic acid derivatives with amines. One efficient method involves the use of ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth . This method is advantageous due to its mild reaction conditions, high yield, and eco-friendly process.
Industrial Production Methods
Industrial production of benzamide derivatives, including N-Allyl-N-(4-methyloxazol-2-yl)benzamide, often employs high-temperature reactions between carboxylic acids and amines. The use of solid acid catalysts and ultrasonic irradiation can enhance the efficiency and sustainability of the process .
Chemical Reactions Analysis
Types of Reactions
N-Allyl-N-(4-methyloxazol-2-yl)benzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the allyl and oxazole moieties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure high selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amine derivatives. Substitution reactions can lead to various substituted benzamide derivatives .
Scientific Research Applications
N-Allyl-N-(4-methyloxazol-2-yl)benzamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: It is used in the production of polymers, resins, and other industrial chemicals
Mechanism of Action
The mechanism of action of N-Allyl-N-(4-methyloxazol-2-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites, modulating the activity of these targets. This can result in various biological effects, depending on the specific pathways involved .
Comparison with Similar Compounds
Structural Analogues and Key Features
The following table summarizes structurally related benzamide derivatives and their distinguishing attributes:
Key Comparative Analysis
Electronic and Steric Effects
- Oxazole vs. Thiazole/Triazole Rings : The target compound’s 4-methyl-oxazole ring provides moderate electron-donating effects, whereas thiazole (e.g., ) or triazole (e.g., ) analogs introduce sulfur or nitrogen heteroatoms, altering polarity and hydrogen-bonding capacity. Thiazole-containing derivatives often exhibit enhanced metabolic stability .
- Substituent Impact : The allyl group in the target compound may confer greater conformational flexibility compared to rigid propargyl () or aromatic substituents (e.g., coumarin in ). This flexibility could influence binding to dynamic enzyme pockets.
Biological Activity
N-(4-Methyl-1,3-oxazol-2-yl)-N-(prop-2-en-1-yl)benzamide is a compound of interest due to its potential biological activities. The oxazole ring structure is known for its diverse pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer effects. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant research findings and data.
The molecular formula of this compound is with a molecular weight of approximately 215.25 g/mol. Its structure features an oxazole ring, which contributes to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₃N₃O |
| Molecular Weight | 215.25 g/mol |
| CAS Number | 57068-12-9 |
Biological Activity Overview
Recent studies have highlighted various biological activities of compounds containing the oxazole moiety, particularly those related to inflammation and oxidative stress.
Anti-inflammatory Activity
Research has shown that derivatives of oxazole exhibit significant anti-inflammatory properties. For instance, compounds similar to this compound have demonstrated inhibition of lipoxygenase (LOX) and cyclooxygenase (COX) enzymes, which are critical in the inflammatory response. A study reported that certain oxazolone derivatives exhibited IC₅₀ values as low as 41 μM against LOX, indicating potent inhibitory activity .
Antioxidant Activity
Compounds with the oxazole structure also show promising antioxidant properties. In vitro studies have indicated that these compounds can effectively inhibit lipid peroxidation, a process linked to cellular damage and inflammation. The average inhibition observed in related studies was around 86.5%, showcasing their potential as antioxidant agents .
Case Studies and Research Findings
Several key studies have explored the biological activities of oxazole derivatives:
- Inhibition of Lipoxygenase : A series of oxazolone derivatives were synthesized and tested for their ability to inhibit LOX. Compounds with structural modifications showed varying degrees of activity, with some achieving significant inhibition rates .
- Anti-lipid Peroxidation : In an experimental setup, compounds analogous to this compound were evaluated for their capacity to prevent lipid peroxidation. The results indicated that these compounds could serve as effective radical scavengers .
- Docking Studies : Computational studies have provided insights into the binding interactions between these compounds and target enzymes like LOX. These studies suggest that structural modifications can enhance binding affinity and biological efficacy .
Q & A
Q. What are the optimal synthetic routes for N-(4-Methyl-1,3-oxazol-2-yl)-N-(prop-2-en-1-yl)benzamide, and how are reaction conditions optimized?
- Methodological Answer: Synthesis typically involves nucleophilic substitution or condensation reactions. For example:
- Step 1: React benzamide derivatives with 4-methyl-1,3-oxazole precursors under reflux conditions in polar aprotic solvents (e.g., acetonitrile) with a base like K₂CO₃ to facilitate coupling .
- Step 2: Monitor reaction progress via thin-layer chromatography (TLC) and purify using recrystallization or column chromatography.
- Optimization: Adjust solvent polarity, catalyst load (e.g., 0.0135 mol K₂CO₃ per 0.00024 mol substrate), and reflux duration (4–5 hours) to maximize yield .
Q. Table 1: Representative Synthesis Conditions
| Reactants | Solvent | Catalyst | Temp. (°C) | Yield (%) | Ref. |
|---|---|---|---|---|---|
| Benzamide derivative + oxazole precursor | Acetonitrile | K₂CO₃ | 80–100 | 65–78 | |
| Allyl-substituted benzamide + oxazole | DMF | NaH | 60–80 | 72 |
Q. How is the compound’s structural integrity confirmed post-synthesis?
- Methodological Answer: Use a combination of spectroscopic and crystallographic techniques:
- NMR: Analyze ¹H and ¹³C peaks to confirm substituent positions (e.g., methyl group at C4 of oxazole, allyl group on benzamide) .
- X-ray Crystallography: Resolve bond lengths (e.g., C–N: 1.34 Å) and angles (e.g., N–C–O: 120.5°) to validate the fused oxazole-benzamide structure .
- IR: Identify key functional groups (e.g., C=O stretch at ~1680 cm⁻¹) .
Advanced Research Questions
Q. What computational strategies are used to predict the compound’s bioactivity?
- Methodological Answer: Perform molecular docking and dynamics simulations:
- Docking Software: Use AutoDock Vina or Schrödinger Suite to model interactions with target enzymes (e.g., acetylcholinesterase for Alzheimer’s research).
- Key Parameters: Analyze binding poses (e.g., hydrogen bonds between the oxazole ring and active-site residues) and docking scores (ΔG < -8 kcal/mol suggests strong binding) .
- Validation: Compare computational results with in vitro enzyme inhibition assays (IC₅₀ values) .
Q. Table 2: Docking and Enzymatic Activity Data
| Target Enzyme | Docking Score (ΔG, kcal/mol) | Experimental IC₅₀ (µM) | Ref. |
|---|---|---|---|
| Acetylcholinesterase | -9.2 | 2.3 ± 0.4 | |
| HER2 Kinase | -8.5 | 12.1 ± 1.1 |
Q. How can researchers resolve contradictions in reported biological activity data?
- Methodological Answer: Address discrepancies through systematic validation:
- Reproducibility Checks: Replicate assays under standardized conditions (e.g., pH 7.4 buffer, 37°C) .
- Structural Analogues: Synthesize derivatives (e.g., replacing the allyl group with propyl) to isolate structure-activity relationships (SAR) .
- Meta-Analysis: Compare datasets across studies (e.g., PubChem BioAssay entries) to identify outliers or assay-specific artifacts .
Methodological Guidelines for Data Interpretation
- Handling Spectral Ambiguities:
Overlapping ¹H NMR peaks (e.g., allyl protons at δ 5.2–5.8 ppm) can be resolved using 2D COSY or HSQC experiments . - Crystallographic Challenges:
For poor-quality crystals, optimize growth conditions (e.g., slow evaporation in methanol/water) and collect data at low temperature (100 K) to reduce thermal motion .
Key Research Gaps and Recommendations
- Unresolved Issue: Role of the allyl group in pharmacokinetics (e.g., metabolic stability vs. toxicity).
Proposal: Conduct in vivo ADME studies with radiolabeled compounds to track metabolic pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
